molecular formula C19H15BN2O2 B582374 (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid CAS No. 1214723-26-8

(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Cat. No.: B582374
CAS No.: 1214723-26-8
M. Wt: 314.151
InChI Key: YALVJUMJQAACQL-UHFFFAOYSA-N
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Description

(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C19H15BN2O2 It is a boronic acid derivative featuring a phenyl group attached to a benzo[d]imidazole moiety

Scientific Research Applications

(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging and detection.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the benzo[d]imidazole core: This can be achieved through the condensation of o-phenylenediamine with benzoic acid or its derivatives under acidic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated benzo[d]imidazole derivative in the presence of a palladium catalyst.

    Boronic acid functionalization:

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The boronic acid group can participate in various substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using nitric acid and sulfuric acid.

Major Products:

    Oxidation: Phenols, quinones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with a single phenyl group.

    Benzo[d]imidazole: The core structure without the boronic acid and phenyl groups.

    (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: A positional isomer with the boronic acid group at the 4-position.

Uniqueness: (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is unique due to its combination of a benzo[d]imidazole core with a boronic acid functional group, providing a versatile scaffold for various chemical transformations and applications. Its structure allows for specific interactions and reactivity that are not observed in simpler boronic acids or benzo[d]imidazole derivatives.

Properties

IUPAC Name

[3-(1-phenylbenzimidazol-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BN2O2/c23-20(24)15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALVJUMJQAACQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC3=CC=CC=C3N2C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736811
Record name [3-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214723-26-8
Record name [3-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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